1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,3-dimethylphenyl substituent. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties .
Preparation Methods
The synthesis of 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of alkenes with diazo compounds in the presence of a catalyst such as rhodium or copper.
Grignard Reaction:
Friedel-Crafts Alkylation: The attachment of the 2,3-dimethylphenyl group can be done using Friedel-Crafts alkylation, where the cyclopropyl ethan-1-ol reacts with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity . The 2,3-dimethylphenyl group can enhance hydrophobic interactions, influencing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol can be compared with other cyclopropyl and phenyl derivatives:
Cyclopropylmethanol: Lacks the phenyl group, resulting in different reactivity and applications.
2,3-Dimethylphenylmethanol: Lacks the cyclopropyl group, affecting its chemical properties and biological activity.
Cyclopropylphenylmethanol: Similar structure but without the dimethyl substitution, leading to variations in hydrophobicity and reactivity.
These comparisons highlight the unique combination of the cyclopropyl and 2,3-dimethylphenyl groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[1-(2,3-dimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O/c1-9-5-4-6-12(10(9)2)13(7-8-13)11(3)14/h4-6,11,14H,7-8H2,1-3H3 |
InChI Key |
CODRNEXZCYCRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CC2)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.